ヒドロキシピリミジン
Hydroxypyrimidines are a class of heterocyclic compounds characterized by the presence of a pyrimidine ring with at least one hydroxyl (-OH) group attached. These molecules exhibit diverse biological activities and have found extensive applications in pharmaceuticals and agrochemicals. The unique structure of hydroxypyrimidines allows them to interact effectively with various biomolecules, such as proteins, nucleic acids, and enzymes, making them valuable tools for drug discovery.
These compounds often display potent antimicrobial, antiviral, and anticancer properties due to their ability to modulate multiple cellular processes. Hydroxypyrimidines can serve as precursors for the synthesis of more complex bioactive molecules, offering a versatile platform for medicinal chemistry. Additionally, they are used in agricultural chemicals for controlling pests and diseases, leveraging their selective toxicity towards target organisms.
In summary, hydroxypyrimidines represent an important category of heterocycles with significant potential for both therapeutic and industrial applications.

構造 | 化学名 | CAS | MF |
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Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrionecomplexes | 68511-62-6 | C8H6N6O6 |
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4-(Methylamino)-2-pyrimidinol | 6220-47-9 | C5H7N3O |
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5-(Hydroxymethyl)cytosine | 1123-95-1 | C5H7N3O2 |
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2-(hydroxymethyl)pyrimidine-4,6-diol | 3748-16-1 | C5H6N2O3 |
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4(3H)-Pyrimidinone,2,6-diamino-5-(2-phenyldiazenyl)- | 3054-70-4 | C10H10N6O |
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2,4-dimethylpyrimidine-5-ol | 412003-95-3 | C6H8N2O |
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2-Thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime | 23036-77-3 | C4H3N3O3S |
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2-Ethyl-4,6-dihydroxypyrimidine | 3709-98-6 | C6H8N2O2 |
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5-(Phenylamino)methylidenepyrimidine-2,4,6(1H,3H,5H)-trione | 23069-91-2 | C11H9N3O3 |
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2-(Trifluoromethyl)pyrimidin-5-ol | 100991-09-1 | C5H3F3N2O |
関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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